molecular formula C15H11Cl2FO B1327670 2',4'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-70-2

2',4'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1327670
CAS No.: 898768-70-2
M. Wt: 297.1 g/mol
InChI Key: UYGVMEVDCYICQW-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H11Cl2FO It is a derivative of propiophenone, characterized by the presence of two chlorine atoms and one fluorine atom attached to the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,4-dichlorobenzoyl chloride and 4-fluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:

2,4-Dichlorobenzoyl chloride+4-FluorobenzeneAlCl32’,4’-Dichloro-3-(4-fluorophenyl)propiophenone\text{2,4-Dichlorobenzoyl chloride} + \text{4-Fluorobenzene} \xrightarrow{\text{AlCl}_3} \text{2',4'-Dichloro-3-(4-fluorophenyl)propiophenone} 2,4-Dichlorobenzoyl chloride+4-FluorobenzeneAlCl3​​2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone

Industrial Production Methods

On an industrial scale, the production of 2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2’,4’-dichloro-3-(4-fluorophenyl)benzoic acid.

    Reduction: Formation of 2’,4’-dichloro-3-(4-fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes through its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylpropiophenone
  • 3,4-Dichlorophenylpropiophenone
  • 2,4-Dichloro-3-(3-fluorophenyl)propiophenone

Uniqueness

2’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The presence of both electron-withdrawing groups (chlorine and fluorine) can enhance its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-11-4-7-13(14(17)9-11)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGVMEVDCYICQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644597
Record name 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-70-2
Record name 1-(2,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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